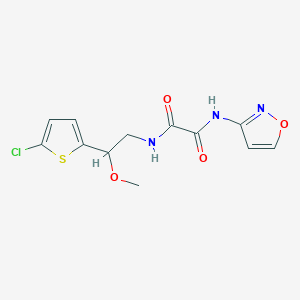

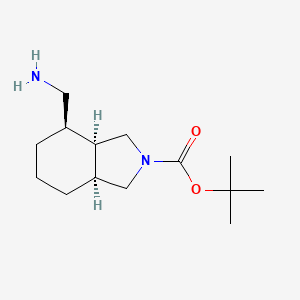

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, also known as CTX-0294885, is a small molecule inhibitor of the transient receptor potential (TRP) melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel that is expressed in sensory neurons and is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

Aplicaciones Científicas De Investigación

Apoptosis Induction and Anticancer Potential

A related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a novel inducer of apoptosis, showing good activity against several breast and colorectal cancer cell lines. This discovery was made through caspase- and cell-based high-throughput screening assays. The compound's ability to arrest cells in the G(1) phase, followed by induction of apoptosis, highlights its potential as an anticancer agent. Structure-activity relationship (SAR) studies indicated the importance of substituted five-member rings for activity, and the molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Novel Synthetic Methodologies

In the realm of synthetic chemistry, a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating a new rearrangement sequence. This methodology is applicable to the synthesis of various anthranilic acid derivatives and oxalamides, showcasing the versatility and utility of such compounds in chemical synthesis (Mamedov et al., 2016).

Inhibitory Effects on Mild Steel Corrosion

Investigations into the inhibitory effects of substituted oxadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX) and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (PAOX), have shown significant implications in corrosion science. Specifically, PAOX demonstrated the ability to inhibit the corrosion of mild steel in hydrochloric acid, providing insights into the chemisorption mechanisms and potential applications in corrosion protection (Lagrenée et al., 2001).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have been explored for their potential applications in medicinal chemistry and imaging studies. Such research underscores the diverse utility of these compounds across different scientific disciplines (Katoch-Rouse & Horti, 2003).

Propiedades

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S/c1-19-7(8-2-3-9(13)21-8)6-14-11(17)12(18)15-10-4-5-20-16-10/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUMTCUJADREGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)

![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)

![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)

![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)

![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)